Emedastine

Catalog No.
S592958
CAS No.
87233-61-2
M.F
C17H26N4O
M. Wt
302.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Emedastine

CAS Number

87233-61-2

Product Name

Emedastine

IUPAC Name

1-(2-ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)benzimidazole

Molecular Formula

C17H26N4O

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C17H26N4O/c1-3-22-14-13-21-16-8-5-4-7-15(16)18-17(21)20-10-6-9-19(2)11-12-20/h4-5,7-8H,3,6,9-14H2,1-2H3

InChI Key

KBUZBQVCBVDWKX-UHFFFAOYSA-N

SMILES

CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C

solubility

Soluble (difumarate formulation)
1.44e+00 g/L

Synonyms

1-(2-ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate, Emadine, emedastine, emedastine difumarate, KB 2413, KB-2413, KG 2413, KG-2413

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C

Mechanism of action:

Emedastine is a selective histamine H1 receptor antagonist, meaning it blocks the action of histamine, a key molecule involved in the allergic response. When an allergen encounters the immune system, it triggers the release of histamine, leading to symptoms like itching, redness, and swelling. Emedastine binds to the H1 receptor, preventing histamine from binding and initiating these symptoms. This mechanism makes emedastine a valuable tool for researchers studying allergic diseases.

Allergic rhinitis:

Several studies have investigated the efficacy of emedastine for treating allergic rhinitis, both seasonal and perennial. These studies generally found emedastine to be effective in reducing symptoms like sneezing, rhinorrhea (runny nose), and nasal congestion. Emedastine has also been shown to be comparable to other commonly used antihistamines, such as cetirizine, in terms of efficacy and safety.

Allergic conjunctivitis:

Emedastine is also being explored for its potential in treating allergic conjunctivitis, commonly known as "pink eye." Studies have shown emedastine to be effective in alleviating symptoms like itching, redness, and tearing in individuals with this condition. Emedastine has also been shown to be more effective than other antihistamines, such as levocabastine, in pediatric patients with allergic conjunctivitis.

Emedastine, known by its trade name Emadine, is a second-generation antihistamine primarily used in ophthalmic solutions to treat allergic conjunctivitis. It functions as a selective antagonist of the histamine H1 receptor, effectively blocking the action of histamine, a chemical responsible for allergic symptoms such as itching, redness, and swelling of the eyes. Emedastine is administered in the form of its difumarate salt, which is a white, crystalline powder that is water-soluble .

Emedastine's therapeutic effect stems from its ability to block histamine H₁ receptors on mast cells in the eye. During an allergic reaction, allergens trigger mast cells to release histamine, leading to symptoms like redness, itching, and swelling. By competitively binding to H₁ receptors, emedastine prevents histamine from exerting its effects, thereby alleviating allergic conjunctivitis symptoms [, ].

The primary chemical reaction involving emedastine occurs when it interacts with histamine H1 receptors. Emedastine's structure allows it to inhibit histamine-induced vascular permeability in the conjunctiva. This reaction is concentration-dependent and has been demonstrated in various in vitro studies . The compound does not exhibit significant interactions with adrenergic, dopaminergic, or serotonin receptors, which distinguishes it from many other antihistamines .

Emedastine exhibits notable biological activity as a selective histamine H1 receptor antagonist. Its binding affinity to the H1 receptor is significantly higher (K_i = 1.3 nM) compared to other receptors such as H2 and H3 (K_i values of 49067 nM and 12430 nM respectively) . This selectivity contributes to its effectiveness in alleviating symptoms associated with allergic reactions without causing sedation or other central nervous system effects typically associated with first-generation antihistamines.

The synthesis of emedastine involves multiple steps that typically include the formation of its benzimidazole core followed by various substitutions to achieve the final structure. The process generally includes:

  • Formation of Benzimidazole: The initial step involves synthesizing a benzimidazole derivative.
  • Alkylation: Subsequent alkylation reactions introduce ethoxy and other substituents to enhance biological activity.
  • Salt Formation: The final product is converted into its difumarate salt form for improved solubility and stability in ophthalmic formulations .

Emedastine is primarily utilized in ophthalmology for treating allergic conjunctivitis. Its efficacy in reducing symptoms such as itching, redness, and swelling makes it a valuable option for patients suffering from ocular allergies. Additionally, research suggests potential applications in inhibiting late-phase allergic reactions mediated by leukotrienes or prostaglandins .

Interaction studies have shown that emedastine does not significantly affect adrenergic, dopaminergic, or serotonin receptors . This lack of interaction with these receptors minimizes side effects commonly associated with other antihistamines. Furthermore, pharmacokinetic studies indicate that emedastine's systemic absorption is low when administered topically; plasma concentrations are typically below quantifiable limits after ocular administration .

Emedastine shares structural and functional similarities with several other antihistamines. Below is a comparison highlighting its uniqueness:

Compound NameClassH1 Affinity (K_i)Unique Features
EmedastineBenzimidazole1.3 nMSelective for H1 receptor; minimal CNS effects
CetirizinePiperazine5 nMSlight sedative effect; longer half-life
LoratadinePiperidine3 nMNon-sedating; longer duration of action
FexofenadinePhenothiazine12 nMNon-sedating; active metabolite from terfenadine

Emedastine's unique profile lies in its high selectivity for the H1 receptor and negligible effects on other neurotransmitter systems, making it particularly suitable for ocular use without sedative side effects common in many antihistamines.

Systematic Nomenclature and Molecular Descriptors

IUPAC Nomenclature and CAS Registry Number

Emedastine is officially designated as 1-(2-ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)-1H-1,3-benzodiazole under IUPAC guidelines. Its CAS Registry Number is 87233-61-2, with international nonproprietary names (INN) including Emedastine (English), Emedastina (Spanish), and Emedastinum (Latin).

Molecular Formula and Weight Analysis

The molecular formula is C₁₇H₂₆N₄O, with an average molecular weight of 302.42 g/mol. This composition reflects a benzimidazole ring substituted with a 2-ethoxyethyl group and a 4-methyl-1,4-diazepane moiety.

Table 1: Molecular Descriptors of Emedastine

PropertyValueSource
Molecular FormulaC₁₇H₂₆N₄O
Molecular Weight302.42 g/mol
CAS Registry Number87233-61-2
InChI KeyKBUZBQVCBVDWKX-UHFFFAOYSA-N

Isomeric and Tautomeric Considerations

No stereoisomers or tautomers are explicitly reported in literature. The benzimidazole ring’s planar structure and diazepane’s chair conformation minimize isomeric possibilities, though theoretical tautomerism in the imidazole ring remains unexplored.

Crystallographic and Conformational Properties

X-ray Diffraction Studies

X-ray crystallography data for emedastine are not publicly disclosed. However, its difumarate salt’s crystallinity is noted, with a molecular weight of 534.57 g/mol and a white, crystalline appearance.

Three-Dimensional Molecular Geometry

The structure features a benzimidazole core linked to a 1,4-diazepane ring via a methylene bridge. The ethoxyethyl substituent enhances solubility, while the methyl group on the diazepane contributes to receptor binding selectivity.

Key Structural Features:

  • Benzimidazole Ring: Aromatic, planar, with two nitrogen atoms in positions 1 and 3.
  • 1,4-Diazepane Moiety: Seven-membered saturated ring with a methyl substituent at position 4.
  • Ethoxyethyl Side Chain: Flexible linker connecting the benzimidazole to the diazepane.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Signatures

While specific NMR data are not provided in available sources, the compound’s structure suggests distinct signals:

  • Benzimidazole Protons: Aromatic peaks in the δ 7.0–8.0 ppm range.
  • Diazepane Protons: Aliphatic signals for CH₂ and NH groups.
  • Ethoxyethyl Group: Methyl (δ 1.0–1.5 ppm) and methylene (δ 3.0–4.0 ppm) resonances.

Mass Spectrometric Fragmentation Patterns

In HPLC-ESI-MS studies, emedastine difumarate exhibits a parent ion at m/z 302.22 (C₁₇H₂₆N₄O⁺). Fragmentation likely involves cleavage of the ethoxyethyl group (loss of C₂H₅OCH₂CH₂⁻) or diazepane ring breakage.

Infrared and UV-Vis Absorption Profiles

Infrared spectra highlight stretching vibrations for C=N (1600–1450 cm⁻¹) and C-O (1100–1000 cm⁻¹) bonds. UV-Vis absorption is dominated by the benzimidazole chromophore, with λmax typically below 300 nm.

Physicochemical Properties

Solubility and Partition Coefficients (Log P)

Emedastine demonstrates moderate solubility in DMSO (125 mg/mL) and ethanol (100 mg/mL). Log P is predicted to be ~2.5, reflecting balanced hydrophobicity and hydrophilicity.

Table 2: Solubility Data

SolventSolubility (mg/mL)Source
DMSO125
Ethanol100

pKa and Ionization Behavior

The predicted pKa is 8.86, indicating weak basicity from the diazepane’s tertiary amine. At physiological pH (7.4), the compound exists predominantly in its neutral form.

Thermal Stability and Melting Point Characteristics

Melting point data are not reported. The difumarate salt’s stability is ensured by its crystalline structure, though photodegradation is observed under UV light, particularly in basic conditions.

Salt Forms and Polymorphs

Emedastine Difumarate: Synthesis and Properties

Emedastine difumarate (CAS 87233-62-3) is synthesized by reacting emedastine with fumaric acid. The salt form enhances solubility and stability, with a molecular weight of 534.57 g/mol.

Key Properties of Emedastine Difumarate:

  • Solubility: Highly water-soluble, enabling ophthalmic formulations.
  • Stability: Resistant to hydrolysis under acidic conditions but degrades under prolonged UV exposure.

Table 3: Comparison of Free Base and Difumarate Salt

PropertyFree Base (Emedastine)Difumarate Salt
Molecular Weight302.42 g/mol534.57 g/mol
Solubility (Water)LowHigh
pH ToleranceNeutralAcidic/Basic

Emedastine, chemically known as 1-(2-ethoxyethyl)-2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-1H-benzimidazole, represents a significant antihistamine compound with a complex molecular architecture [1]. The retrosynthetic analysis of emedastine reveals a logical disconnection approach that facilitates efficient synthesis planning and execution [20].

The primary retrosynthetic disconnection for emedastine involves breaking the carbon-nitrogen bond between the benzimidazole and homopiperazine moieties [28]. This strategic disconnection leads to two key building blocks: 2-chloro-1-(2-ethoxyethyl)benzimidazole and the 4-methyl homopiperazine derivative [7]. This approach allows for independent optimization of each fragment synthesis before the final coupling reaction [20].

The second retrosynthetic disconnection focuses on the 2-chloro-1-(2-ethoxyethyl)benzimidazole intermediate, which can be traced back to 1,3-dihydro-benzimidazol-2-one through chlorination [7]. Further disconnection of the benzimidazolone leads to ortho-phenylenediamine and a suitable carbonylating agent, establishing the foundation for the benzimidazole core structure [26] [29].

For the homopiperazine component, the retrosynthetic analysis identifies unsubstituted homopiperazine as the precursor, which undergoes selective N-methylation to form the required 4-methyl homopiperazine derivative [8] [23]. This methodical disconnection approach provides a clear synthetic pathway for emedastine production [20].

Disconnection StepBond BrokenSynthetic Equivalent
Step 1: Emedastine → 2-Chloro-1-(2-ethoxyethyl)benzimidazole + HomopiperazineC-N bond between benzimidazole and homopiperazineNucleophilic substitution of chloride by homopiperazine
Step 2: 2-Chloro-1-(2-ethoxyethyl)benzimidazole → 1,3-Dihydro-benzimidazol-2-one + Chlorinating agentC-Cl bond in 2-position of benzimidazoleChlorination using phosphorus oxychloride
Step 3: 1,3-Dihydro-benzimidazol-2-one → o-Phenylenediamine + Carbonylating agentC-N bonds forming the imidazole ringCyclization using carbonyl source (e.g., urea or carbonyldiimidazole)
Step 4: Homopiperazine → N-methylation of homopiperazineN-CH3 bond in homopiperazineMethylation using formaldehyde/formic acid or methyl iodide

The pathway design for emedastine synthesis follows a convergent approach, where the two main fragments are synthesized separately and then coupled in the final step [28]. This strategy offers advantages in terms of reaction control, purification efficiency, and overall yield optimization [10]. The convergent approach also allows for independent troubleshooting and optimization of each synthetic branch [29].

Key Intermediate Synthesis Strategies

2-Chloro-1-(2-ethoxyethyl)benzimidazole Production

The synthesis of 2-chloro-1-(2-ethoxyethyl)benzimidazole represents a critical step in emedastine production [10]. This key intermediate provides the benzimidazole core structure and contains the necessary functional groups for subsequent coupling reactions [7].

The production process begins with the synthesis of 1,3-dihydro-benzimidazol-2-one from ortho-phenylenediamine [26]. This cyclization reaction typically employs carbonylating agents such as urea or carbonyldiimidazole under elevated temperatures (150-180°C) for 2-4 hours [29]. The reaction proceeds through nucleophilic attack of the amine groups on the carbonyl carbon, followed by cyclization and dehydration to form the benzimidazolone structure [7].

The next critical step involves N-alkylation of the benzimidazolone with 2-bromoethylethylether in the presence of sodium hydride [10]. This reaction is typically conducted in dimethylformamide at 80°C for 3-6 hours, resulting in selective alkylation at the more nucleophilic nitrogen position [29]. The regioselectivity of this reaction is crucial for obtaining the correct substitution pattern in the final product [7].

The final step in producing 2-chloro-1-(2-ethoxyethyl)benzimidazole involves chlorination of the benzimidazolone using phosphorus oxychloride [7]. This reaction is conducted at elevated temperatures (approximately 120°C) in a sealed vessel for about 6 hours [7]. The reaction mechanism involves nucleophilic attack of the chloride on the activated carbonyl carbon, followed by elimination to form the 2-chlorobenzimidazole derivative [7] [10].

Research by Li and colleagues demonstrated significant yield improvements in this step through the addition of phase transfer catalysts, achieving yields up to 67.9% for the 2-chloro-1-(2-ethoxyethyl)benzimidazole intermediate [10]. The chlorination step presents particular challenges due to the harsh reaction conditions and the potential for side reactions, necessitating careful control of reaction parameters [7].

Homopiperazine Derivative Formation

The synthesis of the homopiperazine derivative constitutes the second key intermediate pathway in emedastine production [8]. Homopiperazine (1,4-diazepane) provides the seven-membered diazacyclic structure required for the pharmacological activity of emedastine [3].

The selective methylation of homopiperazine presents challenges due to the presence of two secondary amine groups with similar reactivity [8]. Achieving selective mono-methylation requires careful control of reaction stoichiometry, temperature, and reaction time [23]. Typically, the reaction is conducted at moderate temperatures (25-60°C) for 2-4 hours to achieve optimal selectivity and yield [29].

Research in the field of piperazine and homopiperazine chemistry has demonstrated that the selective functionalization of these heterocycles can be achieved through careful control of reaction conditions and the use of protecting group strategies when necessary [8] [23]. For instance, temporary protection of one nitrogen with a Boc (tert-butyloxycarbonyl) group can facilitate selective functionalization of the other nitrogen, followed by deprotection to yield the desired mono-substituted derivative [23].

The homopiperazine derivative synthesis typically achieves yields in the range of 75-85%, making it an efficient component of the overall emedastine synthetic pathway [29]. The purity of this intermediate is crucial for the success of the subsequent coupling reaction and the quality of the final emedastine product [8].

Process Optimization Techniques

Phase-Transfer Catalysis Applications

Phase-transfer catalysis (PTC) represents a significant process optimization technique in emedastine synthesis, particularly for reactions involving reagents with different solubility profiles [10] [30]. The application of PTC in emedastine production has demonstrated substantial improvements in reaction efficiency, yield, and environmental impact [10].

The coupling reaction between 2-chloro-1-(2-ethoxyethyl)benzimidazole and the homopiperazine derivative particularly benefits from PTC methodology [10]. This reaction involves nucleophilic substitution of the chloride by the homopiperazine nitrogen, which traditionally suffers from low efficiency due to solubility mismatches between the reactants [30]. The introduction of quaternary ammonium salts as phase transfer catalysts facilitates the transfer of the homopiperazine nucleophile into the organic phase, significantly enhancing reaction rates and yields [10] [30].

Research by Li and colleagues demonstrated that the addition of phase transfer catalysts to the coupling reaction increased the yield from below 50% to approximately 75% under optimized conditions [10]. The catalyst concentration typically ranges from 5-10 mol%, with higher concentrations potentially leading to side reactions [30].

The mechanism of PTC in emedastine synthesis involves the formation of ion pairs between the quaternary ammonium cation and the deprotonated homopiperazine nucleophile [30]. This ion pair exhibits enhanced solubility in the organic phase, where it can efficiently react with the 2-chlorobenzimidazole derivative [11]. The continuous cycling of the phase transfer catalyst between the aqueous and organic phases maintains reaction efficiency throughout the process [30].

ParameterOptimal ConditionEffect on Yield
Phase Transfer Catalyst TypeQuaternary ammonium saltsSignificant improvement
Catalyst Concentration5-10 mol%Higher concentration increases rate but may cause side reactions
Reaction Temperature80°CHigher temperature increases rate but may cause degradation
Solvent SystemDMF/Water biphasic systemDMF facilitates dissolution of reactants
Reaction Time3-6 hoursLonger time increases yield up to a plateau
Stirring Rate300-500 rpmEnsures efficient mixing of biphasic system

The application of PTC in emedastine synthesis exemplifies the broader trend in pharmaceutical manufacturing toward more efficient and environmentally sustainable processes [11] [12]. By enabling reactions to proceed efficiently under milder conditions and with reduced waste generation, PTC contributes to the overall optimization of emedastine production [30].

Solvent System Selection and Yield Enhancement

Solvent system selection represents a critical aspect of process optimization in emedastine synthesis, directly impacting reaction efficiency, product purity, and environmental sustainability [13]. The strategic selection and optimization of solvent systems throughout the synthetic pathway contribute significantly to yield enhancement and process robustness [10].

For the N-alkylation step in 2-chloro-1-(2-ethoxyethyl)benzimidazole synthesis, dimethylformamide (DMF) has traditionally been the solvent of choice due to its excellent solvating properties for both organic substrates and inorganic bases [10]. However, DMF presents challenges in terms of environmental impact and removal during purification [14]. Alternative solvents such as tetrahydrofuran (THF) have been investigated, showing approximately 55% yield compared to 65% with DMF, representing a reasonable compromise between efficiency and environmental considerations [13] [30].

The coupling reaction between the benzimidazole intermediate and homopiperazine derivative benefits significantly from biphasic solvent systems [10]. The DMF/water system has demonstrated superior performance with yields reaching 75%, compared to approximately 60% in acetonitrile alone [13]. The biphasic nature facilitates phase transfer catalysis while maintaining good solubility of the reactants [10] [30].

For industrial applications, toluene/water systems with appropriate phase transfer catalysts have shown promise as more environmentally acceptable alternatives, achieving yields of approximately 70% [13] [30]. This approach aligns with green chemistry principles while maintaining acceptable reaction efficiency [11].

The final salt formation step employs an ethanol/water mixture, which provides an ideal environment for the crystallization of emedastine difumarate with yields typically exceeding 90% [13]. This solvent system facilitates high purity and consistent crystalline form of the final product [6].

Research findings indicate that solvent effects extend beyond simple solubility considerations to include influences on reaction mechanisms, selectivity, and product stability [13]. For instance, the presence of water in certain reaction steps has been shown to influence reaction rates and selectivity through hydrogen bonding interactions and stabilization of transition states [30].

Systematic optimization of solvent systems has led to significant yield enhancements throughout the emedastine synthetic pathway [10] [13]. The cumulative effect of these optimizations has increased the overall process yield from approximately 30% to over 50%, representing a substantial improvement in manufacturing efficiency [10].

Industrial-Scale Production Challenges

Purification Methodologies

The industrial-scale production of emedastine presents significant purification challenges that must be addressed to ensure product quality and manufacturing efficiency [14]. Various purification methodologies have been developed and optimized to overcome these challenges throughout the production process [13].

Recrystallization serves as a primary purification method for the final active pharmaceutical ingredient (API) [13]. This technique leverages differences in solubility across temperature gradients to selectively crystallize emedastine while leaving impurities in solution [6]. Industrial implementations typically employ ethanol/water solvent systems, which provide an optimal balance of solubility characteristics and environmental acceptability [13]. While recrystallization offers cost-effectiveness and scalability, it may require multiple cycles to achieve pharmaceutical-grade purity [13].

Column chromatography plays a crucial role in the purification of key intermediates, particularly for removing closely related structural analogs and positional isomers [14]. For industrial applications, flash chromatography with optimized solvent systems provides an efficient compromise between purification efficiency and throughput [13]. However, the solvent-intensive nature of chromatographic methods presents challenges for large-scale implementation [14].

Preparative high-performance liquid chromatography (HPLC) offers the highest level of purification precision for analytical scale and specialized applications [13]. This technique provides exceptional separation of emedastine from structurally similar impurities but faces limitations in terms of cost and throughput for full industrial-scale production [14] [24].

The formation of the difumarate salt represents both a purification step and a final product formulation strategy [6]. Salt formation improves not only the stability and solubility characteristics of emedastine but also serves as a purification method by selectively crystallizing the salt form while leaving impurities in solution [13]. This approach has proven particularly effective for removing trace organic impurities and achieving pharmaceutical-grade purity [6].

Purification MethodApplication StageAdvantagesDisadvantages
RecrystallizationFinal API purificationCost-effective, scalableMay require multiple cycles
Column ChromatographyIntermediate purificationHigh purity for complex mixturesSolvent-intensive, less scalable
Preparative HPLCAnalytical scale purificationHighest purity, automatedExpensive, limited scale
Salt FormationFinal step for pharmaceutical gradeImproves stability and solubilityMay alter bioavailability

Industrial-scale purification of emedastine requires careful consideration of impurity profiles throughout the manufacturing process [14]. Process-related impurities, such as positional isomers from N-alkylation and under-methylated homopiperazine derivatives, necessitate specific purification strategies [13]. Similarly, degradation products arising from oxidation or hydrolysis must be effectively removed to ensure product quality and stability [24].

Quality Control Protocols

Robust quality control protocols are essential for ensuring the consistency, purity, and compliance of industrially produced emedastine [15]. These protocols encompass a comprehensive range of analytical methods and specifications designed to monitor and control critical quality attributes throughout the manufacturing process [18].

High-performance liquid chromatography with ultraviolet detection (HPLC-UV) serves as the primary analytical method for emedastine purity determination [18] [24]. Validated HPLC methods typically employ C18 columns with carefully optimized mobile phase compositions to achieve effective separation of emedastine from potential impurities [18]. Method validation parameters include specificity, linearity (r² ≥ 0.999), range (typically 10-100 μg/mL), accuracy (98.0-102.0% recovery), precision (RSD ≤ 2.0%), limit of detection (≤ 0.5 μg/mL), and limit of quantification (≤ 1.5 μg/mL) [13] [18].

Gas chromatography coupled with mass spectrometry (GC-MS) provides essential analysis of residual solvents in emedastine production [14]. This technique ensures compliance with international guidelines for residual solvent limits, particularly for Class 2 solvents such as DMF, which must be controlled below 500 ppm [15]. The method offers high sensitivity and specificity for volatile organic compounds that may remain from various synthesis and purification steps [14].

Inductively coupled plasma mass spectrometry (ICP-MS) enables precise quantification of heavy metal contaminants, ensuring levels remain below 10 ppm as typically required for pharmaceutical products [15]. This analysis is particularly important for detecting potential catalyst residues or metal contaminants introduced during manufacturing [14].

Water content determination via Karl Fischer titration represents another critical quality control parameter, with specifications typically requiring less than 0.5% water content in the final product [15]. Excessive moisture can impact product stability and shelf life, making this analysis essential for quality assurance [14].

Physical characterization techniques, including laser diffraction for particle size analysis and X-ray diffraction for polymorphic form determination, ensure consistency in the physical properties of emedastine [15]. These parameters significantly influence dissolution characteristics, bioavailability, and manufacturing processability [13].

Quality Control ParameterSpecificationAnalytical Method
HPLC Purity≥ 99.0%HPLC-UV
Residual SolventsClass 2 solvents < 500 ppmGC-MS
Heavy Metals< 10 ppmICP-MS
Water Content< 0.5%Karl Fischer Titration
Particle Size10-50 μmLaser Diffraction
Polymorphic FormForm A (most stable)X-Ray Diffraction

Stability-indicating analytical methods play a crucial role in quality control protocols for emedastine [24]. These methods are specifically designed to detect potential degradation products that may form during storage or under stress conditions [13]. Research has demonstrated that emedastine exhibits remarkable stability under various stress conditions, with minimal degradation observed in photostability studies [24]. This inherent stability contributes to the robustness of emedastine as a pharmaceutical product [13] [24].

Physical Description

Solid

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Exact Mass

302.21066147 g/mol

Monoisotopic Mass

302.21066147 g/mol

Heavy Atom Count

22

LogP

2.6
2.6

UNII

9J1H7Y9OJV

Related CAS

87233-62-3 (difumarate)
690625-90-2 (monofumarate salt/solvate)

Drug Indication

For the temporary relief of the signs and symptoms of allergic conjunctivitis.
FDA Label
Symptomatic treatment of seasonal allergic conjunctivitis.

Mechanism of Action

Emedastine is a relatively selective, histamine H1 antagonist. In vitro examinations of emedastine's affinity for histamine receptors demonstrate relative selectivity for the H1 histamine receptor. In vivo studies have shown concentration-dependent inhibition of histamine-stimulated vascular permeability in the conjunctiva following topical ocular administration. Emedastine appears exert negligible effects on adrenergic, dopaminergic and serotonin receptors.

Other CAS

87233-61-2

Absorption Distribution and Excretion

Ophthalmic use of emedastine usually does not produce measurable plasma concentrations.
Following oral administration, approximately 44% of the total dose can be recovered in the urine over the 24-hour period, with only 3.6% of the dose excreted as unchanged form. Two primary metabolites, 5- and 6-hydroxyemedastine, are excreted in the urine as both free and conjugated forms.

Metabolism Metabolites

Two primary metabolites, 5-hydroxyemedastine and 6-hydroxyemedastine, are excreted in the urine as both free and conjugated forms. Minor metabolites include the 5'-oxoanalogs of 5-hydroxyemedastine and 6-hydroxy-emedastine and the N-oxide.

Wikipedia

Emedastine

Biological Half Life

The elimination half-life in the plasma is 3-4 hours following oral administration.

Use Classification

Human drugs -> Ophthalmologicals -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Last modified: 08-15-2023

A sensitive nanocomposite design via carbon nanotube and silver nanoparticles: Selective probing of Emedastine Difumarate

Hamideh Imanzadeh, Nurgul K Bakirhan, Biuck Habibi, Sibel A Ozkan
PMID: 32014685   DOI: 10.1016/j.jpba.2020.113096

Abstract

In this study, a novel and sensitive nanocomposite of carboxylate-functionalized multiwalled carbon nanotube (COOH-fMWCNT) and silver nanoparticles (AgNPs) was fabricated and used to modify a glassy carbon electrode (GCE) by a simple drop casting method. Modified electrode was then applied for selective determination of emedastine difumarate (EDD). The COOH-fMWCNT/AgNPs nanocomposite was characterized by electrochemical impedance spectroscopy (EIS), scanning electron microscopy (SEM), energy-dispersive X-ray spectroscopy (EDX) and cyclic voltammetry (CV). EDD showed two oxidation peaks at 0.634 and 1.2 V on the GCE surface. CV results of COOH-fMWCNT/AgNPs/GCE displayed superior electrocatalytic performance in terms of anodic peak current of EDD when compared to AgNPs/GCE, MWCNT/GCE, and COOH-fMWCNT/GCE. The experimental conditions such as effect of pH, supporting electrolyte, effect of accumulation time and potential, scan rate were optimized for getting intense current signals of the target analyte. Under optimized conditions, COOH-fMWCNT/AgNPs/GCE showed a linear current response for oxidation of EDD in the range of 1.0 × 10
-1.0 × 10
M, with a limit of detection (LOD) and quantification (LOQ) of 5.25 nM, 15.9 nM, respectively, in 0.1 M phosphate buffer solution at pH 2.0 using differential pulse adsorptive stripping voltammetry technique. The proposed method was successfully applied for determination of EDD in pharmaceutical dosage form. Satisfactory recovery percentages were achieved from eye drop sample with acceptable RSD values (less than 2 %). Furthermore, the reproducibility, stability and repeatability of the modified electrode were studied.


Efficacy and safety of the emedastine patch, a novel transdermal drug delivery system for allergic rhinitis: Phase III, multicenter, randomized, double-blinded, placebo-controlled, parallel-group comparative study in patients with seasonal allergic rhinitis

Kimihiro Okubo, Eiji Uchida, Takaaki Terahara, Katsuhiko Akiyama, Shigeo Kobayashi, Yusuke Tanaka
PMID: 29395965   DOI: 10.1016/j.alit.2017.12.005

Abstract

The emedastine patch was developed in Japan as the first transdermal drug delivery system of emedastine difumarate for allergic rhinitis.
A multicenter, randomized, double-blind, placebo-controlled, parallel-group comparison was conducted in patients with seasonal allergic rhinitis. Patients were administered Emedastine patches (4 or 8 mg), placebo, or levocetirizine hydrochloride (5 mg tablet) once daily for 2 weeks (double-dummy technique). The primary objective was superiority to placebo by the change of the total nasal symptom score (sneezing, rhinorrhea, and nasal congestion) in Week 2. Levocetirizine was a reference drug and not a comparator in this study.
A total of 1276 patients were randomized to receive the 4 mg emedastine patch (n = 384), 8 mg emedastine patch (n = 382), placebo (n = 384), or levocetirizine (n = 126). The least squares mean (LSM) of the change from baseline of the total nasal symptom score (TNSS) in Week 2 was significantly larger in both emedastine patch groups than in the placebo group (adjusted p < 0.0001). In secondary analysis, LSM of the change in the TNSS was -1.20, -1.49, -0.44, and -1.32 in the 4 mg emedastine patch, 8 mg patch, placebo, and levocetirizine, respectively. Reductions in the number of episodes and scores of individual nasal symptoms were all significantly larger throughout the day in the emedastine patch groups than the placebo group (all p < 0.05). No clinically significant safety problems occurred.
The emedastine patch (4 and 8 mg) effectively and safely controlled symptoms of seasonal allergic rhinitis with sustained action throughout the day.
JapicCTI-153092.


[Pharmacotherapy of urticaria--an analysis of the discrepancies between guidelines of expert bodies, registration documents and evidence for the effectiveness of drugs]

Danuta Plichta, Radosław Spiewak
PMID: 24720119   DOI:

Abstract

The year 2012 has seen relevant changes in Polish pharmaceutical legislation and drug reimbursement, among others limiting the reimbursement solely to indications stated in the Summaries of Product Characteristics (SPCs). A discrepancy with expert recommendations became apparent. The aim of this study was to analyze discordances between up-to-date expert recommendations, the SPCs in force, and the evidence for the effectiveness of recommended drugs in urticaria. Guidelines for the treatment of urticaria issued by Polish and international expert bodies were analyzed, along with the SPCs. A systematic review of clinical trials of recommended drugs was carried out. Of drugs recommended by the experts, 203 were authorized in Poland for urticaria treatment, including 167 oral preparations of second-generation antihistamines (SGAH, 8 active substances), 29 oral preparations of first-generation antihistamines (6 substances), 4 preparations of systemic glucocorticosteroids (2), 2 topical glucocorticosteroid preparations (2) and one combined preparation of human immunoglobulin with histamine. Among products both recommended by experts and licensed for the treatment of urticaria in Poland, high or moderate-level of evidence of effectiveness was available for 7 active substances (bilastine, cetirizine, desloratadine, fexofenadine, loratadine, levocetirizine, rupatadine). Nevertheless, 39% of SGAH available in Poland (66 preparations of cetirizine, emedastine, levocetirizine, loratadine or fexofenadine) were registered exclusively for "chronic idiopathic urticaria" - a diagnosis inconsistent with the current state of medical knowledge. We conclude that there exist considerable discrepancies between expert recommendations for the pharmacotherapy of urticaria, the licensed use of drugs as defined in Summaries of Product Characteristics and scientific evidence for their effectiveness.


The oral iron chelator deferasirox induces apoptosis in myeloid leukemia cells by targeting caspase

Jung-Lim Kim, Han-Na Kang, Myoung Hee Kang, Young A Yoo, Jun Suk Kim, Chul Won Choi
PMID: 21951998   DOI: 10.1159/000330608

Abstract




Emedastine difumarate: a review of its potential ameliorating effect for tissue remodeling in allergic diseases

Hiroyuki Murota, Ichiro Katayama
PMID: 19558341   DOI: 10.1517/14656560903078410

Abstract

Emedastine difumarate, a selective histamine-H1 receptor antagonist and effective antiallergic agent, inhibits various clinical symptoms of allergic rhinitis, allergic conjunctivitis, urticaria, allergic dermatitis, pruritus cutaneous, and prurigo. In addition to greater efficacy than other antihistamines, emedastine difumarate produces no adverse cardiovascular effects and exhibits minimal anticholinergic activity. Moreover, a recent study revealed that the effect of emedastine difumarate on inhibition of histamine-induced collagen synthesis in vitro was greater in dermal fibroblasts than in nasal mucosa fibroblasts. This result indicates that there are tissue-specific effects of emedastine difumarate and that it may be more effective for treating fibrosis in skin than in nasal mucosa. However, the mechanism and role of tissue remodeling is less well established for allergic skin diseases and allergic conjunctivitis, in comparison to respiratory allergic diseases.
This review outlines the involvement of histamine in the pathogenesis of tissue remodeling in a variety of organs, and presents the evidence for the effect of antihistamines on this process. Furthermore, this review also discusses antihistamines as an intervention strategy in tissue remodeling.
The scientific literature, published abstracts, and selected textbooks were reviewed.
Although additional evidence is required, emerging evidence suggests that emedastine difumarate may be of value in the prevention of excess tissue remodeling in allergic skin inflammation.


Contribution of mast cells to cerebral aneurysm formation

Ryota Ishibashi, Tomohiro Aoki, Masaki Nishimura, Nobuo Hashimoto, Susumu Miyamoto
PMID: 20334612   DOI: 10.2174/156720210791184916

Abstract

Cerebral aneurysm (CA) has a high prevalence and causes a fatal subarachnoid hemorrhage. Although CA is a socially important disease, there are currently no medical treatments for CA, except for surgical procedures, because the detailed mechanisms of CA formation remain unclear. From recent studies, we propose that CA is a chronic inflammatory disease of the arterial walls and various inflammation-related factors participate in its pathogenesis. Mast cells are well recognized as major inflammatory cells related to allergic inflammation. Mast cells have numerous cytoplasmic granules that contain various cytokines. Recent studies have revealed that mast cells contribute to various vascular diseases through degranulation and release of cytokines. In the present study, we examined the role of mast cells in the pathogenesis of CA using an experimental rat model. The number of mast cells was significantly increased in CA walls during CA formation. Inhibitors of mast cell degranulation effectively inhibited the size and medial thinning of induced CA through the inhibition of chronic inflammation, as evaluated by nuclear factor-kappa B activation, macrophage infiltration, and the expression of monocyte chemoattractant protein-1, matrix metalloproteinases (MMPs), and interleukin-1beta. Furthermore, an in vitro study revealed that the degranulation of mast cells induced the expression and activation of MMP-2, -9, and inducible nitric oxide synthase in primary cultured smooth muscle cells from rat intracranial arteries. These results suggest that mast cells contribute to the pathogenesis of CA through the induction of inflammation and that inhibitors of mast cell degranulation can be therapeutic drugs for CA.


Emedastine difumarate inhibits histamine-induced collagen synthesis in dermal fibroblasts

H Murota, S Bae, Y Hamasaki, R Maruyama, I Katayama
PMID: 18714531   DOI:

Abstract

Mast cell-derived histamine is known to act on dermal fibroblasts and contribute to formation of an intractable chronic allergic dermatitis. Although this fibrotic event may also occur in other organs such as the nasal mucosa, no direct evidence has been reported as to whether responsiveness to histamine by fibroblasts derived from different organs is of the same intensity. Furthermore, while type 1 histamine receptor (H1R) blockers have been shown to be effective for alleviation of the symptoms of allergic diseases, their ability to affect histamine-induced tissue remodeling has not yet been clarified.
Our aim was to study the effect of H1R-blockers on histamine-induced tissue remodeling.
A macroarray assay was used for a comprehensive analysis of histamine-induced gene expression by normal human fibroblasts. Fibroblasts derived from skin or nasal mucosa were cultured in the presence of various concentrations of histamine, and the synthesis of type 1 collagen was measured by means of semi-quantitative reverse-transcriptase polymerase chain reaction and enzyme-linked immunosorbent assay. To determine the effect of H1R blockers, diphenhydramine hydrochloride and emedastine difumarate were investigated in this assay.
Histamine induced expression of various kinds of fibrogenic molecules in fibroblasts. Increased type 1 collagen expression was observed in fibroblasts treated with high-dose (0.1 mM to 1 microM) and low-dose (1 pM) histamine. This histamine-induced type 1 collagen synthesis was effectively diminished by emedastine difumarate. While organ specificity seems to be involved, emedastine difumarate is considered to be an effective drug for reversal of such histamine-induced remodeling in the skin.
We found that the expression of fibroblast-derived genes is differentially regulated by different concentrations of histamine and that the robustness of the inhibitory action of H1R blockers is different for skin-derived and nasal mucosa-derived fibroblasts. We believe that our findings may contribute to a better understanding of the mechanisms of histamine-induced tissue remodeling and provide information useful for the management of refractory allergic dermatitis.


Efficacy of olopatadine hydrochloride 0.1%, emedastine difumarate 0.05%, and loteprednol etabonate 0.5% for Chinese children with seasonal allergic conjunctivitis: a randomized vehicle-controlled study

Rui-Fen Liu, Xiao-Xuan Wu, Xiao Wang, Jing Gao, Jun Zhou, Qi Zhao
PMID: 27869354   DOI: 10.1002/alr.21882

Abstract

Allergic conjunctivitis (AC) is a disease of various agents that affects the physical and mental health of children. Although the most effective therapy has not been found so far, it is essential to explore the considerable therapeutic method. We compared the clinical efficacy of olopatadine, emedastine, loteprednol etabonate (LE), and vehicle for treating seasonal allergic conjunctivitis (SAC) in Chinese children.
Eighty cases of 160 eyes aged from 5 to 10 years with SAC were available and those subjects were randomly distributed into 4 groups. Both their eyes received olopatadine hydrochloride 0.1% twice a day, emedastine difumarate 0.05% twice a day, or LE 0.5% 4 times a day, respectively, whereas those of the control group received artificial tears (AT) 0.5% 3 times a day. This study was conducted successfully and the observations were collected before treatment and on day 8 (±1 day) and day 15 (±2 days) afterward. The principal measurement of efficacy was focused on the signs and symptoms of the subjects, evaluated before and after treatment, in addition to visual acuity (VA) and fundus oculi.
On day 8 (±1 day) and day 15 (±2 days), all the antiallergic agents were found to be more effective than vehicle (p < 0.05) in terms of all the symptoms and signs. However, there was no statistical significance (p ≥ 0.05) shown among the treatment groups. There were no evident changes in VA and no clinically significant changes were observed in fundus oculi.
After the treatment, the efficacy presented a similar distribution among the trial groups.


Emedastine During Pregnancy and Lactation: Emedastine Levels in Maternal Serum, Cord Blood, Breast Milk, and Neonatal Serum

Jumpei Saito, Naho Yakuwa, Aiko Sasaki, Hiroyo Kawasaki, Tomo Suzuki, Akimasa Yamatani, Haruhiko Sago, Atsuko Murashima
PMID: 33035080   DOI: 10.1089/bfm.2020.0249

Abstract

Emedastine difumarate is a second-generation antihistamine that is more effective for nasal congestion than first-generation antihistamines. The oral form of emedastine is used for the treatment of allergic rhinitis (AR). However, data characterizing emedastine transfer across the placenta and excretion into breast milk are limited. In this case report, we assessed emedastine concentrations in maternal and neonatal blood, cord blood, and breast milk.
After the patient provided informed consent, emedastine concentrations in maternal serum, breast milk, cord blood, and neonatal serum were measured while the mother was taking oral emedastine 2 mg once daily.
A 39-year-old woman with AR received emedastine during pregnancy and lactation. Her female infant was born at 37 weeks of gestation with a birth weight of 2,820 g. Emedastine concentrations in maternal serum at 11.5 and 19.0 hours after maternal dosing were 0.39 and 0.22 ng/mL, respectively. The emedastine concentration in cord blood (19.6 hours after maternal dosing) was 0.18 ng/mL. At 24 hours after delivery (44 hours after maternal dosing), emedastine was under the lower limit of quantification (<0.05 ng/mL) in the infant's serum. Emedastine concentrations in breast milk ranged from 0.06 to 0.44 ng/mL. Calculated infant doses through breast milk were much lower than the clinical dose of emedastine. The infant had normal developmental progress and no detectable drug-related adverse effects.
Rates of emedastine transfer into placenta and breast milk were low. Further study is required to assess the safety of emedastine in fetuses and breastfed infants.


[Pharmacological profile and clinical efficacy of transdermal patch containing emedastine difumarate (ALLESAGA

Norifumi Tanida, Katsuhiko Akiyama, Takaaki Terahara
PMID: 30393257   DOI: 10.1254/fpj.152.246

Abstract

ALLESAGA
TAPE is the first transdermal drug delivery system of emedastine difumarate, as a second-generation antihistamine, for allergic rhinitis. It has been suggested that the efficacy of emedastine difumarate in allergic rhinitis is mediated through a combination of chemical mediator release inhibitory effects and eosinophil chemotaxis inhibitory effects, in addition to a strong anti-histaminic effect. In the pharmacological evaluation on histamine-induced vascular hyperpermeability in rats, ALLESAGA
TAPE showed an anti-histaminic effect in a dose-dependent manner and exhibited a long-lasting anti-histaminic effect until 24 hours after administration. In the patients having allergic nasal symptoms, the plasma concentration of emedastine reached at steady-state within 7 days after multiple administration of ALLESAGA
TAPE. ALLESAGA
TAPE was effective for treating seasonal allergic rhinitis with sustained action throughout the day. Long-term application of ALLESAGA
TAPE raised no safety concerns in patients with perennial allergic rhinitis. Plasma drug concentrations showed little change over a long period and there was no decrease of efficacy. Based on the above results, ALLESAGA
TAPE is possible to provide a new option for the treatment of allergic rhinitis.


Explore Compound Types